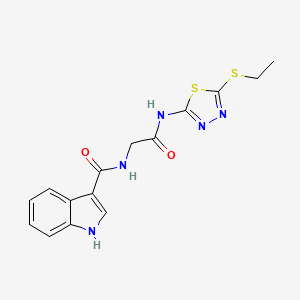

N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S2/c1-2-23-15-20-19-14(24-15)18-12(21)8-17-13(22)10-7-16-11-6-4-3-5-9(10)11/h3-7,16H,2,8H2,1H3,(H,17,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRAMEINWVHTGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethylthio-substituted hydrazine with carbon disulfide under basic conditions, followed by cyclization with an appropriate oxidizing agent.

Coupling with Indole Derivative: The synthesized thiadiazole derivative is then coupled with an indole-3-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Amidation Reaction: The final step involves the amidation of the intermediate product with an appropriate amine under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Research has demonstrated that compounds similar to N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of thiadiazole have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. A study reported that indolyl-thiadiazole derivatives displayed significant cytotoxicity against pancreatic cancer cells with an IC50 value of 1.5 µM, indicating their potential as therapeutic agents against cancer .

1.2 Mechanism of Action

The mechanism of action for this compound involves the inhibition of specific enzymes and proteins crucial for cancer cell survival and proliferation. Thiadiazole derivatives have been shown to disrupt cell division pathways, making them candidates for targeted cancer therapies.

Antimicrobial Properties

2.1 Antimycobacterial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that similar thiadiazole compounds exhibit activity against Mycobacterium tuberculosis, suggesting their utility in developing new treatments for tuberculosis .

2.2 Broader Antimicrobial Spectrum

Additionally, the compound's structure allows it to be effective against a range of bacterial pathogens. The presence of the thiadiazole ring enhances its interaction with bacterial enzymes, leading to potential applications in treating infections caused by resistant strains .

Material Science Applications

3.1 Corrosion Inhibition

Thiadiazole derivatives like this compound have been investigated as corrosion inhibitors in metal protection applications. Research has shown their effectiveness in reducing corrosion rates in copper exposed to saline environments, indicating their potential use in protective coatings and materials engineering .

Mechanism of Action

The mechanism of action of N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : The ethylthio group increases lipophilicity relative to methylthio (e.g., compound 5f, melting point 158–160°C) but is less lipophilic than benzylthio derivatives (e.g., 5h, melting point 133–135°C) .

- Melting Points : Thiadiazole derivatives with bulkier substituents (e.g., benzylthio in 5h) exhibit lower melting points than those with smaller groups (e.g., ethylthio in 5g), suggesting that the indole moiety in the target compound may elevate its melting point due to aromatic stacking .

Key Research Findings and Data Tables

Table 1: Comparison of Substituent Effects on Thiadiazole Derivatives

*Estimated values based on substituent contributions.

Biological Activity

N-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Profile

| Property | Details |

|---|---|

| Molecular Formula | C16H16N6O3S4 |

| Molecular Weight | 468.6 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes involved in crucial cellular processes such as:

- Cell Division : Thiadiazole derivatives have shown potential in inhibiting cell proliferation, making them candidates for anticancer therapies.

- Enzyme Inhibition : It may interfere with the activity of specific proteins or pathways that are vital for tumor growth and survival .

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

- Cell Lines Tested : The compound was evaluated against HL60 (human promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and other cancer cell lines using the MTT assay.

Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| HL60 | 20.7 | 55% less potent |

| MCF-7 | 14.7 | 6.8% less potent |

| HEP-2 | 18.9 | 71.5% less potent |

The results indicate that while the compound is less potent than doxorubicin, it still shows promising activity against these cell lines, suggesting further investigation into its use as an anticancer agent is warranted .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Studies have indicated that derivatives containing thiadiazole moieties exhibit antibacterial and antifungal activities.

Antimicrobial Efficacy

Research has shown that compounds similar to this compound can effectively inhibit the growth of various pathogens:

| Pathogen | Median Effective Concentration (EC50) |

|---|---|

| Xanthomonas axonopodis | 22 µg/ml |

| Xanthomonas oryzae | 15 µg/ml |

These findings highlight the potential application of this compound in agricultural settings as a biopesticide or in clinical settings for treating infections .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

- Antiproliferative Studies : A study assessing the impact on various cancer cell lines indicated that compounds with similar structures showed varying degrees of cytotoxicity and selectivity towards cancer cells without significant hemolytic activity .

- Mechanistic Insights : Research has pointed towards the potential mechanisms through which these compounds exert their effects, including apoptosis induction and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.